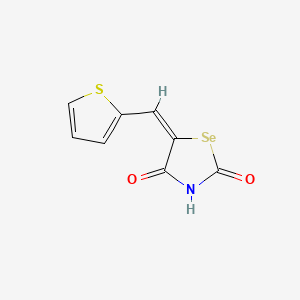
5-(2-Thienylmethylene)-2,4-selenazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Thienylmethylene)-2,4-selenazolidinedione is a heterocyclic compound that features a selenazolidinedione core with a thienylmethylene substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienylmethylene)-2,4-selenazolidinedione typically involves the condensation of thiophene-2-carboxaldehyde with 2,4-selenazolidinedione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 5-(2-Thienylmethylene)-2,4-selenazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienylmethylene group can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the thienylmethylene group.
Reduction: Reduced forms of the selenazolidinedione core.
Substitution: Substituted thienylmethylene derivatives.
科学的研究の応用
5-(2-Thienylmethylene)-2,4-selenazolidinedione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 5-(2-Thienylmethylene)-2,4-selenazolidinedione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .
類似化合物との比較
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Comparison: 5-(2-Thienylmethylene)-2,4-selenazolidinedione is unique due to the presence of the selenazolidinedione core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
82085-60-7 |
|---|---|
分子式 |
C8H5NO2SSe |
分子量 |
258.17 g/mol |
IUPAC名 |
(5E)-5-(thiophen-2-ylmethylidene)-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C8H5NO2SSe/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+ |
InChIキー |
SCMWDWNQAZTVSO-GQCTYLIASA-N |
異性体SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NC(=O)[Se]2 |
正規SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)[Se]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
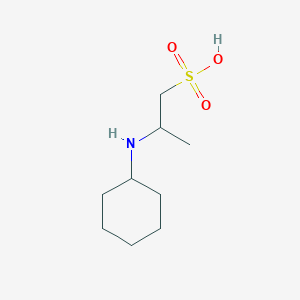
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)

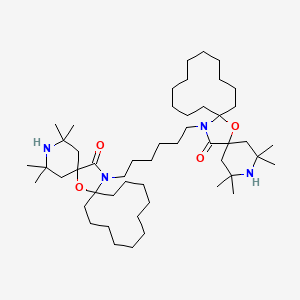
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

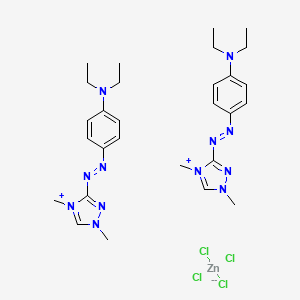
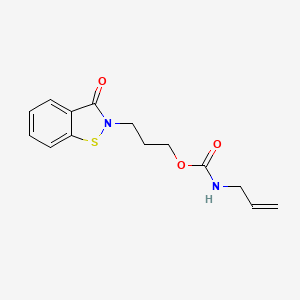



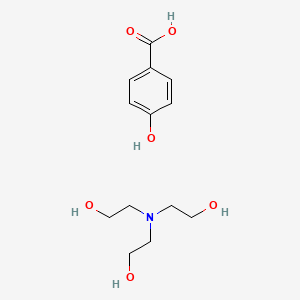
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
